N-(2-methoxyethyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide
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Overview
Description
“N-(2-methoxyethyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide” is a complex organic compound. It contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom. It also contains a benzo[d]thiazole group, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, the benzo[d]thiazole group, and the methoxyethyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine ring and the benzo[d]thiazole group. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement and bonding of its constituent groups .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antifungal Activity
Novel compounds with potential antibacterial and antifungal activities have been synthesized and evaluated, suggesting applications in developing new antimicrobial agents. For instance, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity (Alhameed et al., 2019).
Anticancer Agents
A series of 4-substituted methoxybenzoyl-aryl-thiazoles were discovered, synthesized, and showed improved antiproliferative activity against melanoma and prostate cancer cells. These findings underscore the potential of structurally similar compounds in cancer research (Lu et al., 2009).
Antidiabetic Screening
Compounds synthesized for antidiabetic screening, such as dihydropyrimidine derivatives, were evaluated for their in vitro antidiabetic activity, indicating the role of similar compounds in studying diabetes and its treatments (Lalpara et al., 2021).
Mechanistic Studies and Drug Development
Serotonin-3 (5-HT3) Receptor Antagonists
The synthesis and evaluation of 3-substituted 5-chloro-2-methoxybenzamides for serotonin-3 (5-HT3) receptor binding affinity highlight the importance of chemical modifications in discovering potent receptor antagonists with therapeutic potential (Kuroita et al., 1996).
Tubulin Polymerization Inhibition
Structural modifications leading to the discovery of compounds that exert anticancer activity through inhibition of tubulin polymerization demonstrate the critical role of chemical design in targeting cellular mechanisms for cancer treatment (Lu et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-10-4-3-5-12-13(10)17-15(22-12)21-11-8-18(9-11)14(19)16-6-7-20-2/h3-5,11H,6-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSHPDNKGLMMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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